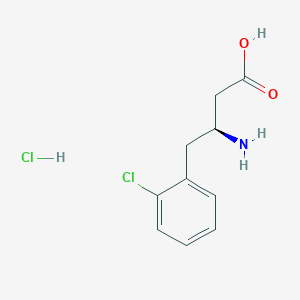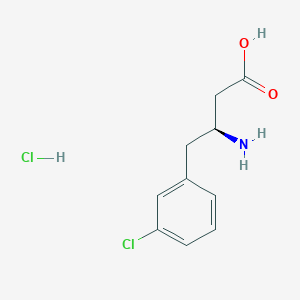
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, also known as Gabapentin hydrochloride, is a medication widely used for the treatment of neuropathic pain, epilepsy, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the FDA in 1993. Since then, it has become one of the most commonly prescribed medications for neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering with Gamma Amino Acids
Baclofen, a derivative of "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride", has been studied for its potential in crystal engineering. Multicomponent crystals formed between baclofen and various carboxylic acids have been analyzed for their conformation, protonation properties, and intermolecular interactions using Hirshfeld surface analysis. This research suggests that gamma amino acids like baclofen could be promising tools in crystal engineering due to their specific intermolecular interactions, which could have implications in the development of new materials (Báthori & Kilinkissa, 2015).
Anticonvulsant Applications
Schiff bases of gamma-aminobutyric acid (GABA) derivatives, closely related to "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride", have been synthesized and tested for anticonvulsant activity. Some compounds in this series have shown promise as direct GABA mimetics, indicating potential applications in the treatment of convulsions and as anticonvulsants (Kaplan et al., 1980).
Molecular Structure and Vibrational Spectra Studies
The molecular structure and vibrational spectra of a compound similar to "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride" have been extensively studied, providing insights into its electronic energy, geometrical structure, and thermodynamical properties. Such studies are crucial for understanding the fundamental properties of these compounds, which could inform their potential applications in various scientific and industrial fields (Muthu & Paulraj, 2012).
Molecular Docking and Biological Activity
Research has also delved into the molecular docking, vibrational, structural, and electronic studies of derivatives of "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride". These studies not only explore the physical and chemical properties of these compounds but also their potential biological activities, suggesting avenues for pharmacological development (Vanasundari et al., 2018).
Synthesis of Disubstituted Aminobutyric Acids
The synthesis of disubstituted aminobutyric acids, including derivatives of "(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride", has been explored for their pharmacological potential. Such compounds have been found to exhibit high pharmacological activity, indicating their potential utility in medical practice for various therapeutic applications (Vasil'eva et al., 2016).
Wirkmechanismus
Target of Action
The primary target of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is the liver enzyme cysteamine etherase . This enzyme plays a crucial role in the metabolism of certain amino acids in the body.
Mode of Action
The compound interacts with its target by acting as a substrate and competitive inhibitor . It binds to the active site of the enzyme, thereby inhibiting the enzyme’s activity and altering the metabolic pathways it is involved in.
Biochemical Pathways
The compound affects the metabolic pathways involving the amino acid L-threonine . By inhibiting the activity of cysteamine etherase, it disrupts the normal metabolism of this amino acid, leading to changes in downstream biochemical processes.
Pharmacokinetics
Based on its chemical structure, it is likely to have good gastrointestinal absorption, making it highly bioavailable . Its metabolism and excretion would be expected to follow typical pathways for small organic molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target enzyme .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375831 | |
| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331763-52-1, 270596-36-6 | |
| Record name | Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















